(+)-Perillaldehyde
Overview
Description
(+)-Perillaldehyde is a naturally occurring organic compound found in the essential oils of various plants, including Perilla frutescens and several species of the genus Eucalyptus. It is a monoterpenoid with a characteristic citrus-like aroma and is widely used in the fragrance and flavor industries. The compound has also attracted attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Scientific Research Applications
(+)-Perillaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its antimicrobial properties against a range of pathogens.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Perillaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of (+)-limonene, a naturally occurring terpene. The oxidation can be carried out using various oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources like Perilla frutescens using steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Perillaldehyde undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to perillaldehyde acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield perillyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Perillaldehyde acid.
Reduction: Perillyl alcohol.
Substitution: Various substituted perillaldehyde derivatives depending on the nucleophile used.
Comparison with Similar Compounds
(+)-Perillaldehyde is often compared with other monoterpenoids such as:
Citral: Similar in aroma but differs in its chemical structure and biological activities.
Geranial: Another monoterpenoid with a citrus-like aroma, used in similar applications.
Neral: Isomer of citral, also used in the fragrance industry.
What sets this compound apart is its unique combination of aroma and biological activities, making it a versatile compound in both industrial and research applications.
Properties
IUPAC Name |
(4R)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMOYJJNUMEFDD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364288 | |
Record name | (R)-(+)-Perillaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-12-8 | |
Record name | Perillaldehyde, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-Perillaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Perillaaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERILLALDEHYDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5VW56IL2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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